(2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone
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Overview
Description
(2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one is an organic compound featuring a cyclopentanone core with two pyridin-4-ylmethylidene substituents at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one typically involves the condensation of cyclopentanone with pyridine-4-carbaldehyde under basic conditions. The reaction proceeds via a double aldol condensation mechanism, where the cyclopentanone reacts with two equivalents of pyridine-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for (2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives like alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes or forming stable complexes with metal centers. Additionally, its planar structure allows for intercalation into DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2,5-bis[(pyridin-3-yl)methylidene]cyclopentan-1-one
- (2E,5E)-2,5-bis[(pyridin-2-yl)methylidene]cyclopentan-1-one
- (2E,5E)-2,5-bis[(quinolin-4-yl)methylidene]cyclopentan-1-one
Uniqueness
(2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the pyridin-4-ylmethylidene groups, which can influence its electronic properties and reactivity. This positioning allows for distinct interactions with molecular targets and metal ions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N2O |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C17H14N2O/c20-17-15(11-13-3-7-18-8-4-13)1-2-16(17)12-14-5-9-19-10-6-14/h3-12H,1-2H2/b15-11+,16-12+ |
InChI Key |
VJTIKIQJUZWNSW-JOBJLJCHSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C1=CC3=CC=NC=C3 |
Origin of Product |
United States |
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